3-Bromo-2,4-difluoro-6-iodoaniline
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Overview
Description
3-Bromo-2,4-difluoro-6-iodoaniline is an organic compound with the molecular formula C6H3BrF2IN It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-difluoro-6-iodoaniline typically involves multi-step reactions starting from commercially available precursors One common method includes the halogenation of aniline derivativesThe reaction conditions often involve the use of halogenating agents such as bromine, iodine, and fluorinating reagents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-difluoro-6-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted anilines.
Scientific Research Applications
3-Bromo-2,4-difluoro-6-iodoaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-difluoro-6-iodoaniline depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electronic effects of the halogen atoms, which influence the compound’s nucleophilicity and electrophilicity. In medicinal chemistry, the compound’s interaction with biological targets, such as enzymes or receptors, involves binding to active sites and modulating biological activity through various pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,4-difluoroaniline: Lacks the iodine atom, resulting in different reactivity and applications.
2,4-Difluoro-6-iodoaniline:
3-Bromo-2,6-difluoroaniline: The position of the fluorine atoms differs, leading to variations in reactivity and applications.
Uniqueness
3-Bromo-2,4-difluoro-6-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-2,4-difluoro-6-iodoaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2IN/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRGTXGJSNKKGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)N)F)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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